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molecular formula C10H12N2 B1319214 6-Tert-butylpyridine-3-carbonitrile CAS No. 56029-45-9

6-Tert-butylpyridine-3-carbonitrile

Cat. No. B1319214
M. Wt: 160.22 g/mol
InChI Key: JHHURKBLEGFPPB-UHFFFAOYSA-N
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Patent
US08168668B2

Procedure details

The title compound was synthesized according to the procedure described for the synthesis of 6-tert-butylnicotinonitrile starting from 2-chloronicotinonitrile (3.91 g, 28 mmol), pivalic acid (14.4 g, 141 mmol), AgNO3 (0.622 g, 3.66 mmol), (NH4)2S2O8 (8.36 g, 36.6 mmol) and 50 ml 10% H2SO4. Purified by normal phase chromatography using 100 heptane to 95/5 heptane/ethyl acetate. (Yield: 42%, 2.3 g). 1H NMR (400 MHz, CDCl3) δ ppm 1.34 (s, 9 H), 7.36 (d, J=8.20 Hz, 1 H), 7.88 (d, J=8.20 Hz, 1 H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
[Compound]
Name
(NH4)2S2O8
Quantity
8.36 g
Type
reactant
Reaction Step One
Name
Quantity
0.622 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
42%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][N:6]=1)([CH3:4])([CH3:3])[CH3:2].[Cl:13]C1N=CC=CC=1C#N.C(O)(=O)C(C)(C)C>[N+]([O-])([O-])=O.[Ag+].OS(O)(=O)=O>[C:1]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[C:7]([Cl:13])[N:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=NC=C(C#N)C=C1
Name
Quantity
3.91 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=N1
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Name
(NH4)2S2O8
Quantity
8.36 g
Type
reactant
Smiles
Name
Quantity
0.622 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Name
Quantity
50 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purified by normal phase chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=NC(=C(C#N)C=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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